5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid
Description
Historical Context and Discovery
The discovery and development of 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid emerged from systematic investigations into halogenated pyridine derivatives during the late twentieth century. The compound first gained significant attention through research conducted by pharmaceutical laboratories, particularly in the context of developing dopamine and serotonin receptor antagonists. Historical documentation indicates that the compound was initially synthesized as part of broader efforts to create structurally diverse pyridine-based pharmaceuticals, with early research focusing on its potential as a key intermediate in drug development processes.
The development timeline of this compound is intrinsically linked to advances in heterocyclic chemistry and the growing understanding of pyridine carboxylic acid derivatives in medicinal applications. Research published in 2000 by Hirokawa and colleagues at Dainippon Pharmaceutical Company represented a milestone in the efficient synthesis of this compound, establishing methodologies that enabled its practical application in pharmaceutical research. Their work demonstrated the compound's role as a carboxylic acid moiety in the synthesis of potent dopamine D2 and D3 receptor antagonists, as well as serotonin-3 receptor modulators.
The historical significance of 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid extends beyond its pharmaceutical applications to encompass broader developments in halogenation chemistry and regioselective synthesis. The compound's discovery contributed to understanding the reactivity patterns of multiply substituted pyridine systems and the influence of electron-withdrawing halogen substituents on nucleophilic substitution reactions. Early synthetic approaches involved complex multi-step processes that required careful optimization of reaction conditions to achieve acceptable yields and selectivity.
Significance in Heterocyclic Chemistry
The structural complexity of 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid positions it as a significant example of advanced heterocyclic design, combining multiple functional groups within a single pyridine framework. The compound exemplifies the principles of heterocyclic chemistry through its demonstration of how different substituents influence electronic properties and reactivity patterns within aromatic nitrogen-containing systems. The pyridine ring provides a foundation for diverse chemical transformations, while the specific substitution pattern creates unique opportunities for selective functionalization and derivatization.
From a structural perspective, the compound showcases the interplay between electron-withdrawing and electron-donating groups within heterocyclic systems. The bromine atom at position 5 serves as an electron-withdrawing halogen substituent, while the hydroxyl group at position 6 provides electron-donating characteristics through resonance effects. This electronic balance influences the compound's reactivity profile and determines its behavior in various synthetic transformations. The carboxylic acid functionality at position 3 adds additional complexity through its capacity for hydrogen bonding and coordination interactions.
Table 1: Structural Properties of 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic Acid
The significance of this compound in heterocyclic chemistry extends to its demonstration of regioselective synthesis principles. The specific arrangement of substituents requires sophisticated synthetic strategies that can differentiate between multiple reactive sites within the pyridine ring system. Research has shown that achieving the desired substitution pattern necessitates careful control of reaction conditions and strategic use of protecting groups or directing groups to ensure selective functionalization.
Research Objectives and Scope
Contemporary research involving 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid encompasses multiple scientific disciplines, reflecting the compound's versatility as a synthetic intermediate and research tool. Primary research objectives focus on developing efficient synthetic methodologies that can provide access to this compound and its derivatives in sufficient quantities and purities for pharmaceutical applications. These efforts involve optimization of bromination procedures, hydroxylation strategies, and carboxylation techniques to achieve maximum yields while minimizing side product formation.
Pharmaceutical research represents a major area of investigation, with studies examining the compound's role as a building block for dopamine and serotonin receptor modulators. Research objectives in this domain include understanding structure-activity relationships, optimizing pharmacological properties, and developing new therapeutic agents based on the pyridine carboxylic acid scaffold. The compound's ability to serve as a versatile intermediate enables the synthesis of diverse molecular libraries for biological screening and drug discovery applications.
Table 2: Research Applications and Objectives
Mechanistic studies constitute another important research objective, focusing on understanding the fundamental chemical behavior of the compound under various reaction conditions. These investigations examine the influence of different substituents on reactivity patterns, the role of the hydroxyl group in hydrogen bonding interactions, and the effects of the bromine substituent on electrophilic and nucleophilic substitution reactions. Such mechanistic insights provide essential guidance for developing new synthetic transformations and optimizing existing procedures.
Properties
IUPAC Name |
5-bromo-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-3-4(7(11)12)2-5(8)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLGKKPQUWEIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-56-9 | |
| Record name | 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Medicinal Chemistry
5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid serves as a key intermediate in the synthesis of biologically active compounds, particularly those targeting neurotransmitter receptors. For example:
- Dopamine Receptor Antagonists : Compounds derived from this acid have shown potential as antagonists for dopamine D2 and D3 receptors, which are crucial in treating conditions like schizophrenia and Parkinson's disease .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its versatile reactivity:
- Substitution Reactions : The bromine atom can be replaced with various nucleophiles (e.g., amines, thiols), facilitating the creation of diverse pyridine derivatives.
- Oxidation and Reduction Reactions : The methyl group can be oxidized to form aldehydes or carboxylic acids, while the carboxylic acid can be reduced to alcohols .
Material Science Applications
In material science, 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid is explored for its potential in:
- Polymer Chemistry : Its functional groups allow for incorporation into polymers, enhancing properties like thermal stability and chemical resistance.
- Nanotechnology : The compound's ability to form complexes with metal ions makes it useful in the development of nanomaterials .
Case Study 1: Synthesis of Dopamine Antagonists
A study demonstrated the synthesis of a potent dopamine antagonist utilizing 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid as an intermediate. The resulting compound exhibited high selectivity for dopamine receptors, highlighting the importance of this compound in drug development .
Case Study 2: Oxyfunctionalization Using Whole Cells
Research involving Burkholderia sp. MAK1 showed that whole cells could metabolize derivatives of this compound into hydroxylated products. This biotransformation process is significant for producing fine chemicals and pharmaceuticals sustainably .
Data Table: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Bromination | Bromine | 85 | Room Temperature |
| Hydroxylation | Sodium Hydroxide | 90 | Reflux |
| Carboxylation | CO | 75 | High Pressure |
Mechanism of Action
The mechanism by which 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
5-Bromo-6-methoxypyridine-3-carboxylic acid (CAS: 1186194-46-6)
- Molecular Formula: C₇H₆BrNO₃ (identical to the target compound).
- Key Difference : The hydroxy group at position 6 is replaced by a methoxy (-OCH₃) group.
- Impact : Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxy groups, which may improve bioavailability in drug design .
4-Bromo-6-methyl-3-pyridinecarboxylic acid (CAS: 1060805-96-0)
- Molecular Formula: C₇H₆BrNO₂.
- Key Differences :
- Bromine at position 4 instead of 3.
- Absence of the hydroxy group at position 4.
- Impact: The shifted bromine position alters electronic distribution, affecting reactivity in cross-coupling reactions.
5-Bromo-2-pyridinecarboxylic acid (CAS: 30766-11-1)
Substituent Effects on Physicochemical Properties
Key Observations :
Pharmacological Potential
- Metal Chelation: The hydroxy and carboxylic acid groups in the target compound enable chelation of divalent metals (e.g., Fe²⁺, Cu²⁺), a property shared with 3-bromo-4-hydroxypyridin-2(1H)-one (CAS: 96245-97-5) but absent in non-hydroxylated analogs .
- Enzyme Inhibition : Methyl-substituted pyridines (e.g., 2-bromo-3-methylpyridine, CAS: 3430-17-9) are used in kinase inhibitors, suggesting the target compound’s methyl group could similarly modulate target binding .
Biological Activity
5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid is . The compound features a bromine atom and a hydroxyl group, which contribute to its reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.06 g/mol |
| Functional Groups | Hydroxyl (-OH), Carboxylic Acid (-COOH), Bromo (-Br) |
The biological activity of 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial metabolism, particularly those related to cell wall synthesis and sterol biosynthesis in fungi and bacteria.
- DNA Interaction : Preliminary studies suggest that it may interfere with nucleic acid synthesis by binding to DNA or RNA, potentially disrupting replication processes in microbial cells.
- Cell Signaling Modulation : It influences cellular signaling pathways by modulating enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which is crucial for vitamin B6 metabolism.
Antimicrobial Properties
5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid exhibits notable antimicrobial activity against various pathogens:
- Bacterial Activity : It has demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM depending on the bacterial strain .
- Fungal Activity : The compound also shows antifungal properties, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating significant efficacy .
Cytotoxicity Studies
Cytotoxicity assessments reveal that at concentrations below 50 µM, the compound inhibits proliferation in cancer cell lines (e.g., MCF7 breast cancer cells) while maintaining high viability in non-cancerous cells. This selective toxicity suggests potential therapeutic applications in oncology.
Study on Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various pyridine derivatives, including 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid. The results indicated that compounds with electron-withdrawing groups like bromine exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
Metabolic Pathway Analysis
Research involving Burkholderia sp. MAK1 demonstrated that this strain could metabolize pyridin-2-ols, including derivatives of 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid. The metabolic pathways were characterized using HPLC-MS analysis, revealing that the compound was effectively catabolized without forming toxic metabolites .
Preparation Methods
Method A: Bromination Followed by Carboxylation and Hydroxylation
- Starting Material: 6-hydroxy-2-methylpyridine
- Bromination: Introduction of a bromine atom at the 5-position using bromine or N-bromosuccinimide (NBS) in a suitable solvent (e.g., acetic acid or dichloromethane) at controlled temperatures to ensure regioselectivity.
- Carboxylation: Introduction of the carboxylic acid group at the 3-position, typically via directed lithiation followed by carbonation with carbon dioxide, or via transition-metal catalyzed carboxylation methods.
- Purification: The crude product is purified by crystallization or chromatography.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Bromination | Br₂ or NBS, AcOH or DCM, 0–25°C | 5-Bromo introduction | Controls regioselectivity |
| Carboxylation | n-BuLi, CO₂, THF, -78°C to RT | 3-Carboxylic acid intro | Requires anhydrous conditions |
| Purification | Crystallization/Chromatography | Product isolation | Ensures high purity |
Yield: Literature suggests moderate to good yields, typically 50–70% for the overall process, depending on the efficiency of each step.
Method B: Ester Intermediate Route
- Synthesis of Methyl 5-bromo-6-hydroxy-2-methylpyridine-3-carboxylate: This intermediate is prepared by bromination of 6-hydroxy-2-methylpyridine-3-carboxylate followed by esterification with methanol and an acid catalyst (e.g., sulfuric acid).
- Hydrolysis: The methyl ester is hydrolyzed under basic or acidic conditions to yield the target carboxylic acid.
| Step | Reagents/Conditions | Purpose | Typical Yield |
|---|---|---|---|
| Bromination | Br₂/NBS, AcOH, 0–25°C | 5-Bromo introduction | 60–80% |
| Esterification | MeOH, H₂SO₄, reflux | Ester formation | 80–90% |
| Hydrolysis | NaOH/HCl, H₂O, heat | Acid formation | 85–95% |
Advantages: This route allows for easier purification of the ester intermediate and provides flexibility for further functionalization prior to hydrolysis.
Method C: Alternative Substitution and Functional Group Interconversion
Research on closely related pyridine derivatives demonstrates the viability of alternative substitution reactions (e.g., nucleophilic aromatic substitution) and functional group interconversions (e.g., oxidation, reduction) to obtain the desired substitution pattern on the pyridine ring. While specific details for the exact compound are limited, these strategies are often adapted for similar targets.
Industrial and Laboratory Considerations
- Scalability: Continuous flow reactors are increasingly used for bromination and carboxylation steps to improve yield, safety, and reproducibility in industrial settings.
- Purification: Crystallization remains the preferred method for isolating the final acid, though preparative chromatography is used for small-scale or research applications.
- Environmental and Safety: Use of less hazardous brominating agents and greener solvents is encouraged for sustainable synthesis.
Comparative Analysis of Methods
| Method | Key Steps | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|
| A | Bromination, Carboxylation | 50–70% | Direct, fewer steps | Regioselectivity challenges |
| B | Bromination, Esterification, Hydrolysis | 60–80% | Easier purification, flexible | Additional hydrolysis step |
| C | Substitution, Interconversion | 40–60%* | Adaptable, diverse intermediates | Multi-step, lower overall yield |
*Yields for Method C are estimated based on related literature.
Research Findings and Literature Insights
- Regioselectivity: Careful control of reaction conditions, especially temperature and choice of brominating agent, is crucial for selective bromination at the 5-position.
- Functional Group Compatibility: The presence of hydroxyl and methyl groups influences both the reactivity and selectivity of subsequent functionalization steps.
- Industrial Trends: Adoption of continuous flow and automation is improving efficiency and safety for large-scale synthesis.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid for experimental handling?
- Answer : Key properties include:
- Molecular formula : C₇H₆BrNO₂ (molecular weight: 216.03 g/mol) .
- Melting point : 226–230°C (decomposition observed near 270°C in related bromopyridine derivatives) .
- Solubility : Hydroxy and carboxylic acid groups suggest moderate polarity, but bromine and methyl substituents may reduce aqueous solubility. Use polar aprotic solvents (e.g., DMSO) for dissolution .
- Stability : Susceptible to thermal decomposition; store at 2–8°C in inert atmospheres to prevent bromine displacement or oxidation .
Q. What synthetic routes are reported for 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid?
- Answer : While direct synthesis is not detailed in the evidence, analogous bromopyridine-carboxylic acids (e.g., 5-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid) are synthesized via:
Halogenation : Bromination of pyridine precursors using N-bromosuccinimide (NBS) under controlled pH .
Hydroxylation : Selective oxidation or hydrolysis of methoxy/methyl groups with H₂O₂ or acidic/alkaline conditions .
Carboxylic acid formation : Hydrolysis of nitriles or esters (e.g., methyl esters) using HCl or LiOH .
Optimization : Catalytic methods (e.g., Pd-mediated cross-coupling) improve regioselectivity for bromine placement .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound?
- Answer : Contradictions arise from solvent effects, tautomerism (hydroxy vs. keto forms), or impurities. Methodological solutions include:
- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to stabilize tautomeric forms and reduce exchange broadening .
- 2D NMR : HSQC or HMBC correlations clarify proton-carbon connectivity (e.g., distinguishing C-2 methyl from C-6 hydroxy protons) .
- HRMS validation : Confirm molecular ion ([M+H]⁺ expected at m/z 217.95) to rule out impurities .
- Example : In 5-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid, δ 8.75 ppm (¹H NMR, CDCl₃) corresponds to the C-4 proton, while δ 167.9 ppm (¹³C NMR) confirms the carboxylic carbon .
Q. What strategies are recommended for optimizing the yield of 5-Bromo-6-hydroxy-2-methylpyridine-3-carboxylic acid in multistep syntheses?
- Answer :
- Stepwise monitoring : Use TLC or LC-MS after each step (e.g., bromination, hydrolysis) to identify incomplete reactions .
- Temperature control : Maintain ≤40°C during bromination to avoid side products (e.g., di-brominated derivatives) .
- Protecting groups : Temporarily protect the hydroxy group (e.g., as a silyl ether) during carboxylic acid formation to prevent self-condensation .
- Purification : Gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves polar byproducts .
Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in metal-catalyzed cross-coupling reactions?
- Answer :
- Bromine as a directing group : The C-5 bromine enhances electrophilicity at C-4 and C-6, enabling Suzuki-Miyaura coupling with aryl boronic acids .
- Steric effects : The C-2 methyl group hinders access to C-3 carboxylic acid, limiting amidation unless using bulky catalysts (e.g., XPhos Pd G3) .
- Acid-base interactions : Deprotonation of the hydroxy group (pKa ~8–10) under basic conditions can deactivate the ring for nucleophilic substitution .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Observations | Significance |
|---|---|---|
| ¹H NMR | δ 2.5 ppm (s, 3H, C-2 CH₃) | Confirms methyl group position |
| ¹³C NMR | δ 167.9 ppm (C=O), 148.4 ppm (C-6) | Validates carboxylic acid and hydroxy |
| IR | 1686 cm⁻¹ (C=O stretch) | Distinguishes acid from ester forms |
| HRMS (ESI) | [M+H]⁺ = 217.95 (Calcd: 217.95) | Confirms molecular formula |
Table 2 : Reaction Optimization Parameters for Bromination
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF/Water (9:1) | Enhances bromine solubility |
| Temperature | 0–5°C | Minimizes di-substitution |
| Catalyst | NBS (1.1 eq) | Selective mono-bromination |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
